

A Comprehensive Technical Guide to Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-amino-4-methylbenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of **Methyl 3-amino-4-methylbenzoate**, a key chemical intermediate. It details the compound's molecular structure, chemical formula, physicochemical properties, synthesis protocols, and significant applications in the field of drug development and scientific research.

Chemical Identity and Physicochemical Properties

Methyl 3-amino-4-methylbenzoate is an aromatic compound classified as a benzoate ester. [1][2] It serves as a crucial building block in organic synthesis. Its primary identifiers and properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 3-amino-4-methylbenzoate ^[2]
Synonyms	3-Amino-4-methylbenzoic Acid Methyl Ester, Methyl 3-amino-p-toluate ^{[3][4]}
CAS Number	18595-18-1 ^{[1][2][3][5]}
Molecular Formula	C ₉ H ₁₁ NO ₂ ^{[1][2][4][6]}
SMILES	<chem>CC1=C(C=C(C=C1)C(=O)OC)N</chem> ^[2]

| InChIKey | YEPWCJHMSVABPQ-UHFFFAOYSA-N^[2] |

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	165.19 g/mol ^{[1][2][3][4]}
Appearance	White to beige or pale yellow crystalline solid/powder ^{[1][3][5][7]}
Melting Point	113-117 °C ^{[1][5]}
Boiling Point	296.3 ± 20.0 °C (Predicted) ^[5]

| Solubility | Slightly soluble in Chloroform and Methanol; Good solubility in other organic solvents like ethanol^{[5][7]} |

Molecular Structure

The molecular structure of **Methyl 3-amino-4-methylbenzoate** consists of a central benzene ring substituted with a methyl ester group (-COOCH₃), an amino group (-NH₂), and a methyl group (-CH₃).

Caption: 2D representation of **Methyl 3-amino-4-methylbenzoate**.

Experimental Protocol: Synthesis

A common and efficient method for the laboratory synthesis of **Methyl 3-amino-4-methylbenzoate** involves the esterification of 3-Amino-4-methylbenzoic acid.[1][5]

Materials:

- 3-Amino-4-methylbenzoic acid
- Anhydrous methanol
- Thionyl chloride (SOCl₂)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice water

Procedure:

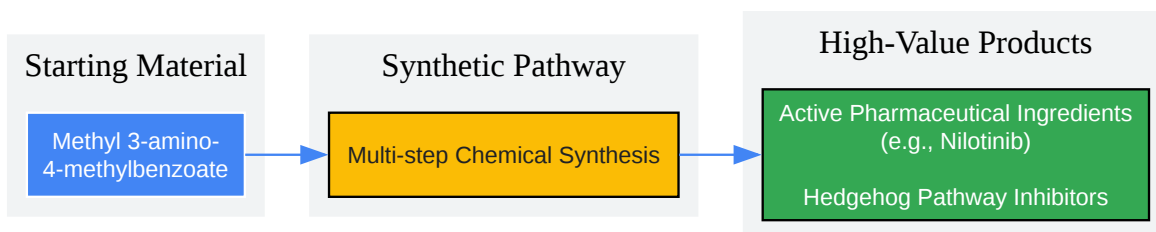
- **Reaction Setup:** Dissolve 3-Amino-4-methylbenzoic acid (e.g., 0.40 mol) in anhydrous methanol (e.g., 1.5 L) in a suitable reaction flask equipped with a stirrer and reflux condenser. Cool the solution to approximately 5°C using an ice bath.[1][5]
- **Esterification:** Slowly add thionyl chloride (e.g., 0.87 mol) dropwise to the cooled solution while stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.[1][5]
- **Work-up:** After the reflux period, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the excess methanol.[1][5]
- **Neutralization and Extraction:** Dilute the resulting residue with ice water (e.g., 1.2 L). Carefully neutralize the solution to a pH of approximately 7.5 by adding a 5% aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 600 mL).[1][5]

- Purification: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate and filter.[1]
- Isolation: Concentrate the filtrate under reduced pressure to yield **Methyl 3-amino-4-methylbenzoate** as a solid. The product can be further purified by recrystallization if necessary.[1]

Applications in Research and Drug Development

Methyl 3-amino-4-methylbenzoate is not typically an active pharmaceutical ingredient (API) itself but is a vital intermediate in the synthesis of complex molecules with therapeutic value.

- Hedgehog Signaling Pathway Inhibitors: This compound is used in the preparation of 4-(pyrimidin-2-ylamino) benzamide derivatives.[1] These derivatives are designed as inhibitors of the hedgehog signaling pathway, a critical target in oncology for the treatment of certain cancers.[1]
- Nilotinib Intermediate: It is a known starting material or intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[2][8]
- Synthesis of Novel Indoles: The reagent is employed in the synthesis of perfluoroalkylated indoles, which are valuable scaffolds in drug discovery due to their diverse biological activities.[1][5]



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Caption: Synthetic workflow from intermediate to high-value APIs.

Spectroscopic Data

Characterization of **Methyl 3-amino-4-methylbenzoate** is typically performed using standard spectroscopic methods. Data is publicly available through chemical databases.

Table 3: Spectroscopic Data References

Technique	Reference Information
¹ H NMR	Spectral data available in databases such as PubChem and NMRShiftDB.[2][6]
¹³ C NMR	Spectral data available in databases such as PubChem.[6]

| Infrared (IR) Spectroscopy | ATR-IR and FT-Raman spectra are available for structural confirmation.[2] |

Safety and Handling

Proper handling of **Methyl 3-amino-4-methylbenzoate** is essential in a laboratory setting. The compound is associated with several hazards as defined by the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code	Description
H315	Causes skin irritation[2][3][6]
H319	Causes serious eye irritation[2][3][6]

| H335 | May cause respiratory irritation[2][6] |

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Avoid breathing dust or vapors.
- Wash hands thoroughly after handling.
- Store in a cool, dry, and dark place in a tightly sealed container.[5]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-amino-4-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096927#methyl-3-amino-4-methylbenzoate-molecular-structure-and-formula]

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